[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate
Description
This compound features a benzoate ester core substituted at the para-position with a difluoromethylsulfonyl group. The ester moiety is linked to a 1-cyanocyclohexylamine group via a glycinamide bridge.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O5S/c18-16(19)27(24,25)13-6-4-12(5-7-13)15(23)26-10-14(22)21-17(11-20)8-2-1-3-9-17/h4-7,16H,1-3,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDLMPQYYMJSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the cyanocyclohexylamine precursor This precursor is then reacted with an oxoethylating agent under controlled conditions to form the intermediate compound
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanocyclohexyl group, potentially converting the nitrile to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Chemical Reactions : It participates in various chemical reactions, including oxidation and reduction processes.
Biology
- Biological Activity Investigation : The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding, which can lead to insights into metabolic pathways and disease mechanisms.
- Enzyme Inhibition Studies : Preliminary studies suggest that it may inhibit specific enzymes critical for various biochemical pathways.
Medicine
- Therapeutic Potential : Ongoing research explores its application in drug development, particularly for diseases where enzyme inhibition is beneficial, such as cancer and metabolic disorders.
- Antitumor Activity : Similar compounds have shown promise in anticancer studies, indicating that this compound may also possess antitumor properties.
Case Studies and Research Findings
- Antitumor Studies : Investigations into similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
- Enzyme Inhibition Research : Studies have shown that compounds with similar structures can effectively inhibit acetylcholinesterase and other enzymes relevant to Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The cyanocyclohexyl group can interact with hydrophobic pockets, while the difluoromethylsulfonyl benzoate moiety may form hydrogen bonds or electrostatic interactions. These interactions can alter cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
Key analogs identified from the evidence share the benzoate ester scaffold with variations in substituents and side chains (Table 1). These differences influence physicochemical properties and biological activity.
Table 1: Structural and Property Comparison
*Note: Molecular formula for the target compound can be inferred as ~C₁₈H₂₁F₂N₃O₅S based on structural analogs.
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Difluoromethylsulfonyl vs. Dimethylsulfamoyl (AC1NLL93): The difluoromethylsulfonyl group in the target compound is more electronegative and lipophilic than the dimethylsulfamoyl group in AC1NLL93. This increases hydrogen-bond acceptor capacity (estimated 8 vs. 7) and logP (~2.5 vs.
- Cyanobenzoate Analogs (CAS 733765-06-5): The 4-cyano substituent reduces steric bulk compared to sulfonamide groups, lowering molecular weight (319.31 vs. ~400) but increasing logP (2.8 vs. ~2.5), favoring CNS penetration .
Computational Predictions
AutoDock Vina-based docking studies (as referenced in ) could predict binding modes of the target compound versus analogs. For example:
- The difluoromethylsulfonyl group may form stronger electrostatic interactions with basic residues (e.g., lysine, arginine) in enzyme active sites compared to dimethylsulfamoyl or cyano groups .
- The 1-cyanocyclohexylamine moiety may enhance hydrophobic interactions in deep binding pockets, a feature absent in AC1NLL93’s chloropyridinyl group .
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate is a synthetic chemical that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a benzoate moiety, a difluoromethylsulfonyl group, and a cyanocyclohexyl amino group, which contribute to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound likely interacts with specific receptors involved in various physiological processes, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes critical to metabolic pathways, thus altering biochemical processes within cells.
- Cellular Signaling Alteration : The compound could affect intracellular signaling pathways that regulate cellular functions, leading to changes in cell behavior and viability.
Biological Activity Data
A summary of the biological activity data is presented in the table below:
Study on β-cell Protection
A notable study explored the protective effects of the compound on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound exhibited significant protective activity with an EC50 value of , indicating high potency in preserving cell viability under stress conditions .
Cytotoxic Effects
In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects with an EC50 value of . This suggests potential applications in cancer therapy by inducing apoptosis selectively in malignant cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the difluoromethylsulfonyl and cyanocyclohexyl groups significantly influence the compound's biological activity. For instance:
- Difluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
- Cyanocyclohexyl Moiety : Critical for enzyme inhibition and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
